![molecular formula C10H14ClNO3 B563443 D,L-m-Tyrosine Methyl Ester Hydrochloride CAS No. 34260-70-3](/img/structure/B563443.png)
D,L-m-Tyrosine Methyl Ester Hydrochloride
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Overview
Description
“D,L-m-Tyrosine Methyl Ester Hydrochloride” is a chemical compound with the linear formula C10H14ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also an intermediate in the synthesis of oxybutynin chloride, an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells .
Molecular Structure Analysis
The molecular structure of “D,L-m-Tyrosine Methyl Ester Hydrochloride” is represented by the linear formula C10H14ClNO3 . The molecular weight of the compound is 231.68 . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
“D,L-m-Tyrosine Methyl Ester Hydrochloride” is a powder . It has a molecular weight of 231.68 and its optical activity is [α]25/D +74.0°, c = 3 in pyridine . It has a melting point of 192 °C (dec.) (lit.) .Scientific Research Applications
Medical Research: Synthesis of Oxybutynin Chloride
D,L-m-Tyrosine Methyl Ester Hydrochloride is used as an intermediate in the synthesis of oxybutynin chloride , a compound that plays a significant role in medical research, particularly in urology. Oxybutynin chloride is known to inhibit proliferation and suppress gene expression in bladder smooth muscle cells, which can be crucial for studying and treating conditions like overactive bladder and bladder dysfunction .
Mechanism of Action
Target of Action
D,L-m-Tyrosine Methyl Ester Hydrochloride, also known as Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, primarily targets the dopamine production in the body . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .
Mode of Action
This compound acts by inhibiting dopamine production This can have a significant impact on the functions that dopamine plays in the body, including mood regulation and the reward system .
Biochemical Pathways
The inhibition of dopamine production by D,L-m-Tyrosine Methyl Ester Hydrochloride can affect various biochemical pathways. One of the key pathways influenced is the dopaminergic pathway , which is involved in reward, motivation, and pleasure systems, and it also regulates movement .
Result of Action
The result of the action of D,L-m-Tyrosine Methyl Ester Hydrochloride is the prevention of hyperactivity, sniffing-licking-gnawing syndrome, anorexia and it also ameliorates certain effects of amphetamine . Additionally, it has been found to prevent apoptosis stimulated by mutant α-synuclein .
properties
IUPAC Name |
methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJQXTZWBDFSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662225 |
Source
|
Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-m-Tyrosine Methyl Ester Hydrochloride | |
CAS RN |
34260-70-3 |
Source
|
Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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